molecular formula C7H5BrN2O B595773 7-Bromo-2-methyloxazolo[4,5-c]pyridine CAS No. 116081-17-5

7-Bromo-2-methyloxazolo[4,5-c]pyridine

Cat. No.: B595773
CAS No.: 116081-17-5
M. Wt: 213.034
InChI Key: LACXEYMKTOJZHX-UHFFFAOYSA-N
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Description

7-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the oxazolo[4,5-c]pyridine ring system

Preparation Methods

The synthesis of 7-Bromo-2-methyloxazolo[4,5-c]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of 2-methyloxazolo[4,5-c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Bromo-2-methyloxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner used.

Scientific Research Applications

7-Bromo-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyloxazolo[4,5-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of the bromine atom and the oxazolo[4,5-c]pyridine ring system likely play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

7-Bromo-2-methyloxazolo[4,5-c]pyridine can be compared with other similar compounds such as:

Properties

IUPAC Name

7-bromo-2-methyl-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXEYMKTOJZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=CC(=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743613
Record name 7-Bromo-2-methyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116081-17-5
Record name 7-Bromo-2-methyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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